![molecular formula C14H18O8 B13856378 [(1R,4S,5R,6S)-4,5,6-triacetyloxycyclohex-2-en-1-yl] acetate](/img/structure/B13856378.png)
[(1R,4S,5R,6S)-4,5,6-triacetyloxycyclohex-2-en-1-yl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1R,4S,5R,6S)-4,5,6-triacetyloxycyclohex-2-en-1-yl] acetate is a complex organic compound characterized by its unique stereochemistry and multiple acetoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,4S,5R,6S)-4,5,6-triacetyloxycyclohex-2-en-1-yl] acetate typically involves the acetylation of a cyclohexene derivative. The process begins with the preparation of the cyclohexene core, followed by the introduction of acetoxy groups through acetylation reactions. Common reagents used in these reactions include acetic anhydride and pyridine as a catalyst. The reaction conditions often involve refluxing the mixture to ensure complete acetylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
[(1R,4S,5R,6S)-4,5,6-triacetyloxycyclohex-2-en-1-yl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove acetoxy groups or to alter the oxidation state of the compound.
Substitution: Nucleophilic substitution reactions can replace acetoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
科学的研究の応用
[(1R,4S,5R,6S)-4,5,6-triacetyloxycyclohex-2-en-1-yl] acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in the study of biochemical pathways.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of [(1R,4S,5R,6S)-4,5,6-triacetyloxycyclohex-2-en-1-yl] acetate involves its interaction with molecular targets through its acetoxy groups. These groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with proteins, enzymes, or other biomolecules. The pathways involved depend on the specific application and the target molecule.
類似化合物との比較
Similar Compounds
- [(1R,4S,5S,6S)-5,6-Bis(diphenylphosphaneyl)bicyclo[2.2.1]hept-2-ene]
- [(1R,2R,3R,4S,5R)-4-(Benzylamino)-5-(methylthio)cyclopentane-1,2,3-triol]
Uniqueness
[(1R,4S,5R,6S)-4,5,6-triacetyloxycyclohex-2-en-1-yl] acetate is unique due to its specific stereochemistry and the presence of multiple acetoxy groups. These features confer distinct reactivity and potential for diverse applications compared to similar compounds.
特性
分子式 |
C14H18O8 |
|---|---|
分子量 |
314.29 g/mol |
IUPAC名 |
[(1R,4S,5R,6S)-4,5,6-triacetyloxycyclohex-2-en-1-yl] acetate |
InChI |
InChI=1S/C14H18O8/c1-7(15)19-11-5-6-12(20-8(2)16)14(22-10(4)18)13(11)21-9(3)17/h5-6,11-14H,1-4H3/t11-,12+,13+,14- |
InChIキー |
REXNPDYWUANMIX-LVEBTZEWSA-N |
異性体SMILES |
CC(=O)O[C@@H]1C=C[C@@H]([C@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C |
正規SMILES |
CC(=O)OC1C=CC(C(C1OC(=O)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


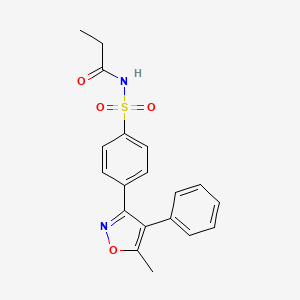
![Benzyl 2-(Benzyloxy)-4'-(N-(methoxymethyl)-N-(pyridin-2-yl)sulfamoyl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B13856297.png)
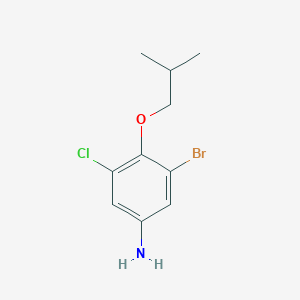
![4-amino-N-[1-(4-hydroxyanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13856305.png)
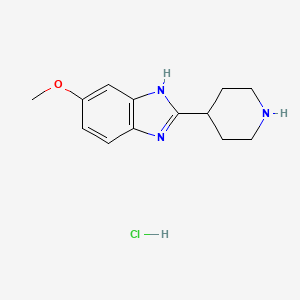
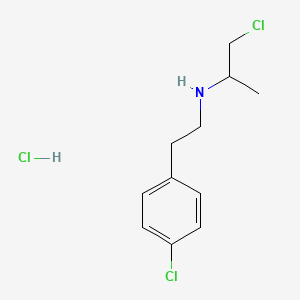
![4-chloro-6-phenyl-2-propan-2-yl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13856315.png)
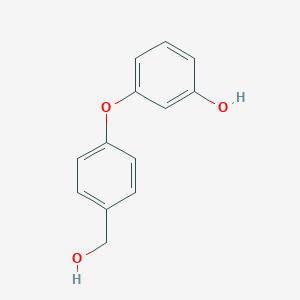
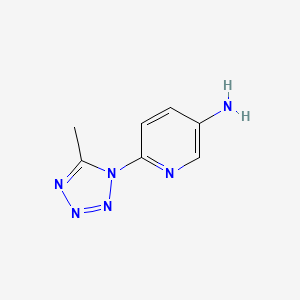
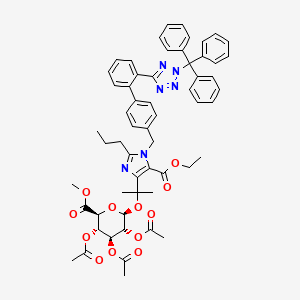
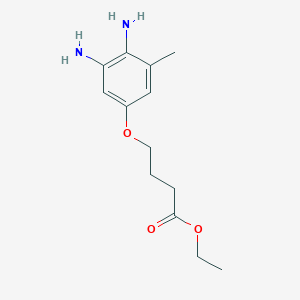
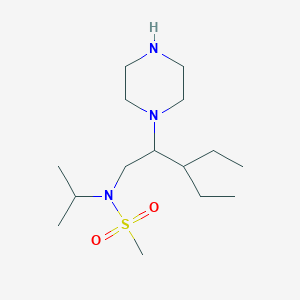
![5-[2-[[6-[[(2S)-2-Amino-5-[(aminoiminomethyl)amino]-1-oxopentyl]amino]hexyl]amino]-2-oxoethyl]-2'-deoxyuridine 5'-(tetrahydrogen triphosphate)](/img/structure/B13856369.png)
![(2S,3S,6R)-6-[2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-dimethylazaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13856374.png)
